(2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a complex organic molecule that features a combination of aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
The compound (2E)-1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of (2E)-1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound with similar functional groups but different reactivity.
Barium compounds: Chemically similar in terms of their interaction with biological systems.
Uniqueness
The uniqueness of (2E)-1-{4-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H21FN2O |
---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(E)-1-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H21FN2O/c1-27(2)23-14-5-19(6-15-23)17-26-22-12-8-20(9-13-22)24(28)16-7-18-3-10-21(25)11-4-18/h3-17H,1-2H3/b16-7+,26-17? |
Clave InChI |
PADJLLIEJXKANQ-SNWWNJGDSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.